2-N-(cyclopropylmethyl)-2-N-[(4-fluorophenyl)methyl]pyridine-2,5-dicarboxamide
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Overview
Description
2-N-(cyclopropylmethyl)-2-N-[(4-fluorophenyl)methyl]pyridine-2,5-dicarboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with cyclopropylmethyl and 4-fluorophenylmethyl groups, along with two carboxamide functionalities. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(cyclopropylmethyl)-2-N-[(4-fluorophenyl)methyl]pyridine-2,5-dicarboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the cyclopropylmethyl and 4-fluorophenylmethyl groups through nucleophilic substitution reactions. The carboxamide groups are then introduced via amide bond formation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The purification process may involve techniques such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-N-(cyclopropylmethyl)-2-N-[(4-fluorophenyl)methyl]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the substituted groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents or organometallic compounds under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-N-(cyclopropylmethyl)-2-N-[(4-fluorophenyl)methyl]pyridine-2,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-N-(cyclopropylmethyl)-2-N-[(4-fluorophenyl)methyl]pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-N-(cyclopropylmethyl)-2-N-[(4-chlorophenyl)methyl]pyridine-2,5-dicarboxamide
- 2-N-(cyclopropylmethyl)-2-N-[(4-bromophenyl)methyl]pyridine-2,5-dicarboxamide
- 2-N-(cyclopropylmethyl)-2-N-[(4-methylphenyl)methyl]pyridine-2,5-dicarboxamide
Uniqueness
The presence of the 4-fluorophenylmethyl group in 2-N-(cyclopropylmethyl)-2-N-[(4-fluorophenyl)methyl]pyridine-2,5-dicarboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
2-N-(cyclopropylmethyl)-2-N-[(4-fluorophenyl)methyl]pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-6-3-13(4-7-15)11-22(10-12-1-2-12)18(24)16-8-5-14(9-21-16)17(20)23/h3-9,12H,1-2,10-11H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIECSCFGSKFJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2=CC=C(C=C2)F)C(=O)C3=NC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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